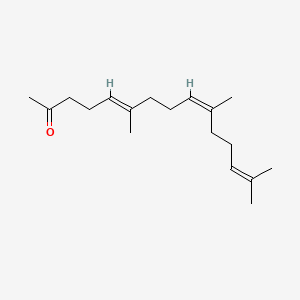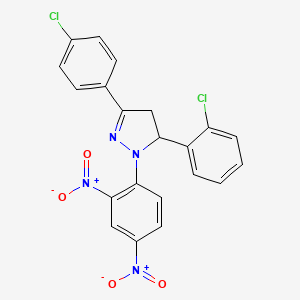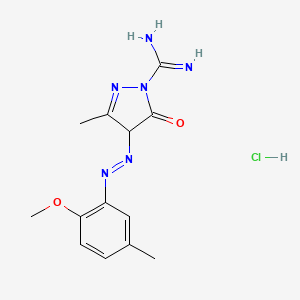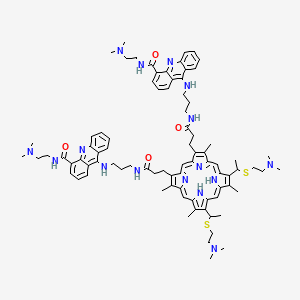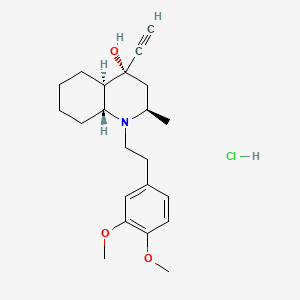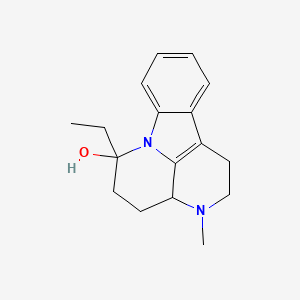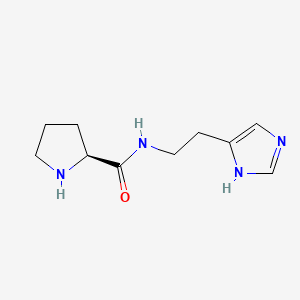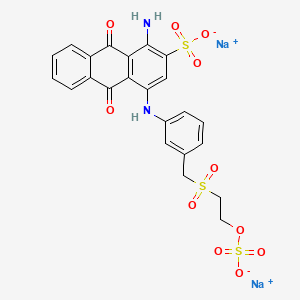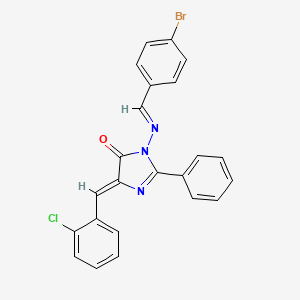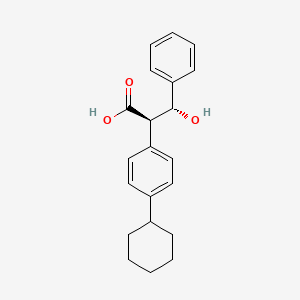
Benzenepropanoic acid, alpha-(4-cyclohexylphenyl)-beta-hydroxy-, (R*,S*)-(-)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzenepropanoic acid, alpha-(4-cyclohexylphenyl)-beta-hydroxy-, (R*,S*)-(-)- is a complex organic compound known for its unique structural properties. It features a benzene ring, a cyclohexyl group, and a hydroxy group, making it a versatile molecule in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzenepropanoic acid, alpha-(4-cyclohexylphenyl)-beta-hydroxy-, (R*,S*)-(-)- typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of benzene with a cyclohexyl ketone, followed by reduction and hydrolysis to introduce the hydroxy group. The reaction conditions often require catalysts such as aluminum chloride and reducing agents like lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation of precursors under high pressure and temperature conditions. The use of nickel or palladium catalysts is common in these processes to ensure high yield and purity.
化学反応の分析
Types of Reactions
Benzenepropanoic acid, alpha-(4-cyclohexylphenyl)-beta-hydroxy-, (R*,S*)-(-)- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using reagents like potassium permanganate.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Formation of ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
科学的研究の応用
Benzenepropanoic acid, alpha-(4-cyclohexylphenyl)-beta-hydroxy-, (R*,S*)-(-)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating certain diseases due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Benzenepropanoic acid, alpha-(4-cyclohexylphenyl)-beta-hydroxy-, (R*,S*)-(-)- involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with enzymes or receptors, influencing their activity. The benzene and cyclohexyl groups contribute to the compound’s hydrophobic interactions, affecting its binding affinity and specificity.
類似化合物との比較
Similar Compounds
Benzenepropanoic acid derivatives: Compounds with similar structures but different substituents on the benzene ring.
Cyclohexylphenyl compounds: Molecules featuring a cyclohexyl group attached to a phenyl ring.
Uniqueness
Benzenepropanoic acid, alpha-(4-cyclohexylphenyl)-beta-hydroxy-, (R*,S*)-(-)- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
特性
CAS番号 |
88221-78-7 |
|---|---|
分子式 |
C21H24O3 |
分子量 |
324.4 g/mol |
IUPAC名 |
(2R,3R)-2-(4-cyclohexylphenyl)-3-hydroxy-3-phenylpropanoic acid |
InChI |
InChI=1S/C21H24O3/c22-20(18-9-5-2-6-10-18)19(21(23)24)17-13-11-16(12-14-17)15-7-3-1-4-8-15/h2,5-6,9-15,19-20,22H,1,3-4,7-8H2,(H,23,24)/t19-,20+/m1/s1 |
InChIキー |
HUVZVHSLWSFPAU-UXHICEINSA-N |
異性体SMILES |
C1CCC(CC1)C2=CC=C(C=C2)[C@H]([C@H](C3=CC=CC=C3)O)C(=O)O |
正規SMILES |
C1CCC(CC1)C2=CC=C(C=C2)C(C(C3=CC=CC=C3)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(6-benzamido-8,15,31,38-tetraoxo-18,28-diazadodecacyclo[22.21.1.03,19.04,17.07,16.09,14.020,46.025,45.027,43.029,42.030,39.032,37]hexatetraconta-1(46),2,4,6,9,11,13,16,19,21,23,25(45),26,29,32,34,36,39,41,43-icosaen-40-yl)benzamide](/img/structure/B12775891.png)
